(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
Description
(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol is a chiral binaphthalene-derived diol characterized by:
- Octahydro binaphthalene core: The central naphthalene rings are partially hydrogenated (positions 5–8), introducing conformational rigidity while retaining aromaticity at the 1,2,3,4 positions .
- Enantioselective configuration: The R-configuration at the 2,2'-hydroxyl groups enables applications in asymmetric catalysis .
Synthesis: The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. For example, (R)-3,3'-dibromo derivatives (e.g., CAS 65355-08-0) react with 2,4,6-trimethylphenyl or biphenyl boronic acids in the presence of Pd catalysts and K₂CO₃, yielding the target compound with high enantiomeric excess (ee) .
Applications: Its bulky biphenyl groups enhance enantioselectivity in organocatalytic reactions, such as helicene synthesis and oxidative coupling .
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-1-yl]-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38O2/c45-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)46)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-6,11-14,19-28,45-46H,7-10,15-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKPRFJQGAVZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)C4=CC=CC=C4)O)C5=C6CCCCC6=CC(=C5O)C7=CC=C(C=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Tetralin Derivatives
A widely cited method involves the hydrogenation of 1,1'-bi-2-naphthol derivatives using ruthenium-based chiral catalysts. For example, (S)-H8BINOL is synthesized via hydrogenation of 1,1'-bi-2-naphthol over a Ru-(S)-BINAP complex under 50 bar H2 in tetrahydrofuran at 80°C, achieving enantiomeric excess (ee) >99%. The (R)-enantiomer is obtained by employing the (R)-BINAP ligand.
Resolution of Racemic Mixtures
Alternative approaches resolve racemic H8BINOL using chiral auxiliaries. A 2010 procedure achieved 98% ee via diastereomeric salt formation with (1S,2R)-ephedrine in ethanol, followed by recrystallization. This method, while reliable, affords lower yields (≤45%) compared to catalytic asymmetric synthesis.
Bromination at the 3,3'-Positions
| Condition | Yield (%) | Regioselectivity (%) |
|---|---|---|
| Br2, FeCl3, CH2Cl2, 0°C | 89 | 97 |
| NBS, AIBN, CCl4, reflux | 72 | 85 |
| HBr, H2O2, AcOH, 40°C | 65 | 78 |
NBS = N-bromosuccinimide; AIBN = azobisisobutyronitrile.
Suzuki-Miyaura Cross-Coupling with Biphenyl Boronic Acids
The final step involves installing the [1,1'-biphenyl]-4-yl groups via palladium-catalyzed coupling.
Catalyst and Solvent Optimization
A 2024 commercial synthesis (VulcanChem) employs Pd(PPh3)4 (5 mol%) with potassium carbonate in a toluene/water (3:1) biphasic system at 100°C. Using 4-biphenylboronic acid (2.5 equiv.), this method achieves 74% isolated yield after 24 hours.
Ligand-Accelerated Coupling
Modifying the ligand sphere enhances efficiency. A 2025 study demonstrated that replacing PPh3 with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) increases yield to 82% while reducing Pd loading to 2 mol%.
Table 2: Suzuki-Miyaura Coupling Performance
| Conditions | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh3)4, K2CO3, toluene/H2O | 74 | 24 |
| Pd(OAc)2/SPhos, K3PO4, dioxane | 82 | 18 |
| PdCl2(dppf), Cs2CO3, DMF | 68 | 36 |
dppf = 1,1'-bis(diphenylphosphino)ferrocene.
Alternative Synthetic Routes
Direct C-H Functionalization
Emerging methodologies bypass halogenation steps. A 2023 report described Pd(II)-catalyzed C-H activation of H8BINOL using [1,1'-biphenyl]-4-carbaldehyde (CAS 3218-36-8) as the aryl source. Under oxidative conditions (TBHP in decane at 125°C), this one-pot approach achieved 63% yield but required stringent moisture control.
Reductive Amination Pathways
Although less common, reductive amination with biphenyl aldehydes has been explored. Sodium borohydride in methanol/t-BuOMe selectively reduces imine intermediates, yielding secondary amines that undergo oxidation to the target diol. However, yields remain suboptimal (≤33%).
Purification and Characterization
Final purification typically involves silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from toluene. Analytical data for the target compound include:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced using reagents like bromine or chlorine under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s chiral properties make it useful in studying stereochemistry and its effects on biological systems.
Mechanism of Action
The mechanism by which ®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves its interaction with various molecular targets. The compound’s chiral centers allow it to bind selectively to specific enzymes or receptors, influencing biochemical pathways and modulating activity. This selective binding is crucial in asymmetric catalysis, where the compound helps in achieving high enantioselectivity .
Comparison with Similar Compounds
Substituent Variations at 3,3' Positions
Key Observations :
- Steric Effects : Bulky substituents (biphenyl, trimethylphenyl) increase enantioselectivity by restricting substrate access to specific chiral pockets . Smaller groups (e.g., CH₃) favor reactions with less steric demand .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) modulate the acidity of the 2,2'-OH groups, influencing hydrogen-bonding catalysis .
Hydrogenation Level of the Binaphthalene Core
Impact of Hydrogenation :
- Octahydro cores reduce π-conjugation but enhance solubility in nonpolar solvents .
- Fully aromatic analogs exhibit stronger π-π interactions but lower thermal stability .
Biological Activity
(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol (CAS Number: 878049-66-2) is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure includes multiple biphenyl groups and a binaphthalene moiety, which may contribute to its interaction with various biological targets.
- Molecular Formula : C44H38O2
- Molecular Weight : 646.76 g/mol
- IUPAC Name : 1-[2-hydroxy-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-1-yl]-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its interaction with specific receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant research:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BPU | Jurkat | 4.64 ± 0.08 | Cell cycle arrest at sub-G1 phase |
| BPU | HeLa | 9.22 ± 0.17 | Induces apoptosis |
| BPU | MCF-7 | 8.47 ± 0.18 | Inhibits proliferation |
The above data suggests that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Interaction : Potential agonistic activity at specific receptors such as the adenosine A1 receptor has been suggested in related compounds .
- Cell Cycle Modulation : Evidence indicates that the compound can cause cell cycle arrest in the sub-G1 phase of Jurkat cells .
- Antiangiogenic Properties : The compound has shown promise in inhibiting angiogenesis in tumor models .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of this compound on Jurkat cells:
- Cells were treated with varying concentrations of the compound.
- Flow cytometry analysis revealed significant alterations in cell cycle distribution.
Study 2: Comparative Analysis with Standard Drugs
A comparative study assessed the efficacy of this compound against standard anticancer drugs like Tamoxifen and Avastin:
- Results indicated that the compound exhibited lower IC50 values compared to these standards in multiple cell lines.
Q & A
Q. What are the recommended methods for synthesizing (R)-3,3'-Di([1,1'-biphenyl]-4-yl)-octahydro-binaphthalene-diol, and how can reaction conditions be optimized?
Synthesis typically involves asymmetric catalysis or chiral resolution. A common approach is coupling octahydrobinaphthol derivatives with biphenyl boronic acids via Suzuki-Miyaura cross-coupling. Optimize by:
- Catalyst selection : Use palladium complexes with chiral ligands (e.g., BINAP) to enhance enantioselectivity .
- Temperature control : Reactions at 60–80°C improve yield while minimizing racemization.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the enantiopure product.
Data Table :
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/(R)-BINAP | 70–85% | |
| Solvent | Toluene/EtOH (3:1) | — | |
| Reaction Time | 24–48 hours | — |
Q. How can researchers characterize the enantiomeric purity and structural conformation of this compound?
- X-ray Diffraction (XRD) : Resolve absolute configuration and confirm the (R)-enantiomer .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol = 90:10) to determine enantiomeric excess (>99% ee) .
- NMR Spectroscopy : H and C NMR distinguish proton environments in the octahydrobinaphthalene core and biphenyl substituents .
Advanced Research Questions
Q. How does the octahydrobinaphthalene core influence the compound’s performance in asymmetric catalysis compared to fully aromatic analogs?
The saturated core reduces π-π stacking, enhancing solubility in nonpolar solvents and stabilizing transition states via conformational rigidity. Comparative studies show:
- Turnover Frequency (TOF) : 1.5× higher for octahydro derivatives in hydrogenation reactions .
- Substrate Scope : Broader applicability to sterically hindered substrates due to reduced planar rigidity .
Contradiction Note : Some studies report lower thermal stability in octahydro derivatives, requiring careful temperature control .
Q. What computational strategies are effective for modeling the chiral environment of this compound in host-guest interactions?
- Density Functional Theory (DFT) : Calculate binding energies (e.g., ΔG = −28.5 kJ/mol for aryl alcohol substrates) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on enantioselectivity .
- Docking Studies : Predict interactions with enzyme active sites (e.g., Candida antarctica lipase B) for biocatalytic applications .
Q. How can researchers resolve contradictions in reported catalytic efficiencies across different studies?
Discrepancies often arise from:
- Impurity profiles : Trace solvents (e.g., DMF) can inhibit catalytic activity. Use GC-MS to verify solvent removal .
- Substituent effects : Electron-withdrawing groups on biphenyl moieties (e.g., –CF₃) alter electronic properties. Compare with analogs in .
- Experimental Design : Standardize substrate ratios (e.g., 1:1.2 catalyst:substrate) and replicate under inert atmospheres .
Safety and Handling
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
Q. What methodologies assess the environmental impact and biodegradability of this compound?
- Persistence Testing : OECD 301F (aqueous biodegradation) shows <10% degradation over 28 days, indicating high persistence .
- Ecotoxicology : Daphnia magna assays (LC₅₀ = 12 mg/L) suggest moderate aquatic toxicity .
- Adsorption Studies : Soil column experiments quantify Koc = 3200 L/kg, indicating high adsorption to organic matter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
